molecular formula C14H16N2 B2386256 N-(4-methylbenzyl)benzene-1,2-diamine CAS No. 99944-12-4

N-(4-methylbenzyl)benzene-1,2-diamine

Cat. No. B2386256
CAS RN: 99944-12-4
M. Wt: 212.296
InChI Key: MQMINTXYPCQPQE-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)benzene-1,2-diamine” is a chemical compound with the formula C7H10N2. It is also known by other names such as Toluene-3,4-diamine, 1,2-Diamino-4-methylbenzene, 3,4-Diamino-1-methylbenzene, 3,4-Diaminotoluene, 3,4-Toluenediamine, 3,4-Toluylenediamine, 3,4-Tolylenediamine, 4-Methyl-o-phenylenediamine, 4-Methyl-1,2-diaminobenzene, 4-Methyl-1,2-phenylenediamine, and 4-Methyl-1,2-benzenediamine .


Synthesis Analysis

The synthesis of N-arylbenzene-1,2-diamines has been studied. The solvent-controllable photoreaction of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .


Molecular Structure Analysis

The molecular structure of “N-(4-methylbenzyl)benzene-1,2-diamine” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 122.1677 .


Chemical Reactions Analysis

The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methylbenzyl)benzene-1,2-diamine” include a molecular weight of 122.1677 .

Scientific Research Applications

Corrosion Inhibition

N-(4-methylbenzyl)benzene-1,2-diamine and its derivatives are used as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds are effective due to their ability to form a protective layer on the metal surface, thereby reducing corrosion. Research has shown that different derivatives of this compound demonstrate varying degrees of inhibition efficiency, with some reaching up to 96.19% effectiveness (Singh & Quraishi, 2016).

Material Synthesis and Characterization

These compounds are involved in the synthesis and characterization of materials with potential applications in liquid crystal technology. Their structural properties, such as mesophase behavior and thermal stability, are crucial for developing new materials with specific optical and electronic properties (Jamain & Khairuddean, 2021).

Polymer Chemistry

In the field of polymer chemistry, N-(4-methylbenzyl)benzene-1,2-diamine derivatives are used in the synthesis of aromatic polyamides. These polymers exhibit desirable properties such as solubility in aprotic solvents, high tensile strength, and thermal stability, making them suitable for various industrial applications (Yang, Hsiao, & Yang, 1996).

Antibacterial Applications

Some derivatives of N-(4-methylbenzyl)benzene-1,2-diamine have shown promising antibacterial activities. These compounds can be effective against various human pathogenic bacteria, indicating their potential as antibacterial agents (Ibrahim et al., 2011).

Mechanism of Action

The mechanism of action for the synthesis of N-arylbenzene-1,2-diamines involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .

Safety and Hazards

“N-(4-methylbenzyl)benzene-1,2-diamine” is corrosive to the skin, eyes, respiratory tract, and digestive tract. It may cause sensitization by skin contact. Eye contact may result in pain and burns .

properties

IUPAC Name

2-N-[(4-methylphenyl)methyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMINTXYPCQPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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